molecular formula C24H26N6O2 B2822108 3-Methyl-7-(naphthalen-1-ylmethyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-44-6

3-Methyl-7-(naphthalen-1-ylmethyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione

Cat. No. B2822108
CAS RN: 887030-44-6
M. Wt: 430.512
InChI Key: DPLDFSMTKAJPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-(naphthalen-1-ylmethyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C24H26N6O2 and its molecular weight is 430.512. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-7-(naphthalen-1-ylmethyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-7-(naphthalen-1-ylmethyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antibacterial Properties

Compounds structurally related to 3-Methyl-7-(naphthalen-1-ylmethyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, such as certain hetero-1,4-naphthoquinones, have demonstrated potent antifungal and antibacterial activities. These compounds have shown better antifungal activity than clinically prevalent antifungal drugs like Fluconazole and Amphotericin-B against specific strains, highlighting their potential as new antifungal agents (Tandon et al., 2010).

Anticancer Activity

Research into hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety, which shares a structural similarity with the queried compound, has revealed promising anticancer activities. These compounds have been tested against selected cancer cell lines, showing significant antiproliferative effects. This suggests their potential as scaffolds for the development of new anticancer agents (Zagórska et al., 2021).

Green Synthesis and Polymer Development

Studies have also explored the green synthesis of compounds with structural similarities, employing environmentally friendly methodologies such as using water as a solvent. These compounds have been used in the development of new polymeric materials, showcasing the versatility and potential application of these compounds in material science (Mallakpour & Rafiee, 2007).

properties

IUPAC Name

3-methyl-7-(naphthalen-1-ylmethyl)-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2/c1-3-11-28-12-14-29(15-13-28)23-25-21-20(22(31)26-24(32)27(21)2)30(23)16-18-9-6-8-17-7-4-5-10-19(17)18/h3-10H,1,11-16H2,2H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLDFSMTKAJPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=C)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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